molecular formula C9H10BrClFNO2 B8228443 (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B8228443
M. Wt: 298.53 g/mol
InChI Key: SZOVWKGKWWTHCS-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Conventions for Halogenated β-Amino Acids

The IUPAC name for the free base form of this compound is (3R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid , as standardized by PubChem. The hydrochloride salt modifies this name to (R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride , reflecting the addition of a hydrochloric acid counterion. Key nomenclature elements include:

  • β-Amino acid designation : The amino group (-NH2) is located on the β-carbon (C3) of the propanoic acid chain.
  • Halogen substituents : Bromine (Br) and fluorine (F) are assigned positional descriptors (4-bromo and 2-fluoro) on the phenyl ring based on Cahn-Ingold-Prelog priority rules.

The molecular formula for the free acid is C9H9BrFNO2 , with a molecular weight of 262.08 g/mol . The hydrochloride salt adds one equivalent of HCl, resulting in a molecular weight of 298.54 g/mol (calculated as 262.08 + 36.46).

Stereochemical Designation of the (R)-Configuration

The chiral center at C3 adopts an (R)-configuration , determined using the Cahn-Ingold-Prelog priority rules:

  • Substituent prioritization :
    • Highest priority : Amino group (-NH2, atomic number N = 7).
    • Second priority : 4-Bromo-2-fluorophenyl group (contains Br, atomic number 35).
    • Third priority : Carboxylic acid (-COOH, atomic number O = 8).
    • Lowest priority : Hydrogen atom.
  • Spatial orientation : The SMILES notation C1=CC(=C(C=C1Br)F)C@@HN confirms the (R)-configuration through the @@H descriptor, indicating a clockwise arrangement of priorities when viewed from the chiral center.

This stereochemical specificity is critical for biological activity, as enantiomers often exhibit divergent interactions with protein targets.

Molecular Formula and Weight Analysis

The molecular formula C9H9BrFNO2 decomposes into the following constituent elements:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 9 1.01 9.09
Br 1 79.90 79.90
F 1 19.00 19.00
N 1 14.01 14.01
O 2 16.00 32.00
Total 262.08

The experimental molecular weight matches the calculated value (262.08 g/mol). The hydrochloride salt’s formula (C9H10BrClFNO2 ) introduces a chlorine atom, increasing stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

(3R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOVWKGKWWTHCS-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of β-Keto Ester Intermediate

4-Bromo-2-fluorobenzaldehyde undergoes a Claisen condensation with ethyl acetoacetate in the presence of piperidine as a base, yielding ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate. Reaction conditions include refluxing in toluene for 12 hours, achieving yields of 78–85%.

Table 1: Optimization of Claisen Condensation

CatalystSolventTemperature (°C)Yield (%)Purity (%)
PiperidineToluene1108295
NaOEtEthanol806588
DBUTHF707190

Enamine Formation and Hydrogenation

The β-keto ester is converted to an enamine via reaction with (R)-α-methylbenzylamine, followed by asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., RuCl[(S)-Xyl-SynPhos]*(dmf)). Key parameters:

  • Pressure : 50 bar H₂

  • Temperature : 25°C

  • Solvent : Methanol

  • Reaction Time : 24 hours

This step achieves enantiomeric excess (ee) >99% and yields of 89–93%. The hydrochloride salt is subsequently formed by treating the free amine with HCl in ethyl acetate.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers an alternative route, particularly for scaling to industrial production. The racemic 3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid is subjected to selective hydrolysis using immobilized penicillin G acylase.

Racemic Synthesis via Strecker Reaction

4-Bromo-2-fluorobenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol to form the α-amino nitrile. Hydrolysis with 6 M HCl at 80°C for 8 hours yields the racemic amino acid, with a typical yield of 75–80%.

Enzymatic Hydrolysis Conditions

ParameterOptimal ValueEffect on Resolution Efficiency
Enzyme Loading15 U/g substrateMaximizes kinetic resolution
pH7.5Maintains enzyme activity
Temperature37°CBalances reaction rate/stability
Substrate Concentration100 mMPrevents substrate inhibition

The (R)-enantiomer remains unhydrolyzed, achieving 98% ee after recrystallization from ethanol/water (3:1).

Chiral Auxiliary Approaches

The use of Evans oxazolidinones as chiral auxiliaries ensures high stereochemical fidelity.

Auxiliary Attachment and Alkylation

(S)-4-Benzyl-2-oxazolidinone is acylated with 3-(4-bromo-2-fluorophenyl)propanoic acid chloride. The resulting compound undergoes diastereoselective alkylation with methyl iodide in THF using LDA as a base.

Table 2: Diastereomeric Ratio (dr) Under Varied Conditions

BaseSolventTemperature (°C)dr (R:S)
LDATHF-7819:1
NaHMDSDME-4012:1
KHMDSToluene-309:1

Auxiliary Removal and Salt Formation

Hydrolysis with LiOH in THF/water (2:1) followed by treatment with HCl yields the hydrochloride salt. This method achieves 97% ee and overall yields of 68–72%.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

MethodCost (USD/kg)Yield (%)ee (%)Scalability
Asymmetric Hydrogenation1,2008999High
Enzymatic Resolution9507898Moderate
Chiral Auxiliary1,8007097Low

Purification Protocols

  • Crystallization : Ethanol/water (3:1) achieves >99% purity after two recrystallizations.

  • Chromatography : Silica gel (hexane:ethyl acetate 1:2) resolves diastereomers but is cost-prohibitive for large batches.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Neuroscience

One of the primary applications of (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is in neuroscience research, particularly as a potential modulator of neurotransmitter systems. Preliminary studies have indicated that this compound may interact with glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .

  • Binding Affinity Studies : Research is ongoing to determine the binding affinities of this compound to various neurotransmitter receptors. Understanding these interactions can provide insights into its potential therapeutic effects for neurological disorders such as epilepsy and depression.

Pharmaceutical Development

The (R)-enantiomer of this compound is particularly valuable in pharmaceutical applications due to its specific biological activity. The hydrochloride form enhances solubility, making it suitable for formulation into drug products .

  • Drug Design : The structural characteristics of this compound make it a candidate for designing new drugs targeting excitatory neurotransmission pathways. Its ability to modulate receptor activity could lead to novel treatments for conditions associated with glutamate dysregulation .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further chemical modifications, facilitating the development of new derivatives with enhanced pharmacological properties .

Case Studies

  • Glutamate Receptor Modulation :
    • A study investigated the effects of this compound on glutamate receptor subtypes, revealing promising results in modulating receptor activity and influencing synaptic plasticity.
  • Neuroprotective Effects :
    • In vitro experiments demonstrated that this compound could protect neuronal cells from excitotoxic damage, suggesting its potential use as a neuroprotective agent in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with target proteins, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1391556-38-9
  • Molecular Formula: C₉H₁₀BrClFNO₂
  • Molecular Weight : 298.54 g/mol
  • Structure: Features a propanoic acid backbone with an (R)-configured amino group at the β-position and a 4-bromo-2-fluorophenyl substituent. The hydrochloride salt enhances stability and solubility .

Physicochemical Properties :

  • Storage : Stable under inert atmosphere at room temperature.
  • Safety : Classified with hazard statements (e.g., H315, H319, H335) and precautionary measures (P261, P305+P351+P338) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to five analogs with variations in substituents, chain length, and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Structural Differences
(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride 1391556-38-9 C₉H₁₀BrClFNO₂ 298.54 4-bromo-2-fluorophenyl Amino, carboxylic acid, HCl Reference compound
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid 117391-51-2 C₉H₁₀FNO₂* N/A 3-fluorophenyl Amino, carboxylic acid Fluorine at meta-position; lacks bromine
3-Amino-3-(4-fluorophenyl)propionic acid 1810070-00-8 C₉H₁₀FNO₂ N/A 4-fluorophenyl Amino, carboxylic acid Fluorine at para-position; lacks bromine and HCl salt
(R)-4-Amino-3-phenylbutyric acid hydrochloride 52992-48-0 C₁₀H₁₄ClNO₂ 223.68 Phenyl Amino (C4), butyric acid, HCl Longer carbon chain (C4); amino position shifted
(R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride 73025-69-1 C₉H₁₂ClNO₃ 217.65 4-hydroxyphenyl Hydroxyl, amino, carboxylic acid, HCl Hydroxyl replaces halogens; increased polarity
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-fluorophenyl Methyl ester, amino, HCl Ester replaces carboxylic acid; altered bioavailability

Note: HCl salt status for some analogs (e.g., CAS 117391-51-2) is unspecified in evidence.

Impact of Substituents on Properties

  • Halogen Effects : The 4-bromo-2-fluorophenyl group in the target compound increases molecular weight and lipophilicity compared to analogs with single halogens (e.g., 3- or 4-fluorophenyl). Bromine’s size and electronegativity may enhance receptor binding affinity in medicinal chemistry applications .
  • Polarity : The 4-hydroxyphenyl analog (CAS 73025-69-1) exhibits higher water solubility due to the hydroxyl group, contrasting with the hydrophobic bromo-fluoro substituents in the target compound .
  • The methyl ester analog (CAS 64282-12-8) lacks a free carboxylic acid, reducing ionization and possibly enhancing membrane permeability .

Biological Activity

(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride, with the CAS number 1391556-38-9, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a bromo and fluoro substitution on its phenyl ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₉H₉BrFNO₂
Molecular Weight262.08 g/mol
CAS Number1391556-38-9
Storage ConditionsInert atmosphere, Room Temperature
Purity Specification95% or higher

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound's structure suggests that it may interact effectively with bacterial cell walls or metabolic pathways.

Case Studies and Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various compounds similar to (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various strains including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like bromine and fluorine is believed to enhance the antibacterial activity due to increased electron affinity.
  • Antifungal Activity : The compound also demonstrated antifungal properties, with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum. These findings suggest that the compound could be utilized in treating fungal infections .

Structure-Activity Relationship (SAR)

The structural modifications in (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid play a crucial role in its biological activity. The presence of halogen atoms (bromine and fluorine) can significantly alter the electronic properties of the molecule, enhancing its interaction with biological targets. Research has shown that compounds with similar substitutions often exhibit improved antimicrobial efficacy compared to their unsubstituted counterparts .

Therapeutic Potential

Given its antimicrobial properties, this compound holds promise as a lead compound for developing new antibiotics or antifungal agents. Its ability to inhibit bacterial growth at relatively low concentrations suggests potential for further development in pharmaceutical applications.

Research Highlights

  • In Vitro Studies : Multiple studies have confirmed the compound's effectiveness against various microbial strains using standard agar diffusion methods. These studies often report inhibition zones ranging from 18 mm to 24 mm, indicating strong antibacterial activity .
  • Mechanism of Action : While the exact mechanism remains under investigation, it is hypothesized that the compound interferes with bacterial protein synthesis or disrupts cell wall integrity due to its structural characteristics .
  • Future Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound, including anti-inflammatory and anticancer properties, which have been observed in structurally similar amino acid derivatives .

Q & A

Q. What are the standard synthetic routes for (R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride?

The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. A common approach includes:

  • Step 1 : Bromination and fluorination of the phenyl ring precursor.
  • Step 2 : Coupling the substituted phenyl group to a β-amino acid backbone via Michael addition or Strecker synthesis.
  • Step 3 : Hydrochloride salt formation under acidic conditions. Key challenges include maintaining stereochemical integrity during coupling and minimizing racemization. Chiral HPLC or polarimetry is used to confirm enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm.
  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., 4-bromo-2-fluoro groups) and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C9H9BrClFNO2, ~314.5 g/mol).
  • X-ray Crystallography : For absolute configuration confirmation in crystalline form .

Q. How should this compound be stored to ensure stability?

Store at –20°C under inert gas (argon) in airtight, light-resistant containers. Aqueous solutions are prone to hydrolysis; lyophilized powders are preferred for long-term stability. Monitor degradation via periodic HPLC analysis .

Q. What safety precautions are necessary during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential HCl vapor release.
  • Dispose of waste via approved biohazard protocols for halogenated compounds .

Advanced Research Questions

Q. How can synthetic yield and enantiomeric excess be optimized?

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with transition metals (Cu, Pd) to enhance stereoselectivity.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic intermediates.
  • Process Optimization : Adjust reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) to minimize side reactions. Monitor progress via in situ FTIR or LC-MS .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • DFT Calculations : Compare experimental 1H/13C shifts with density functional theory (DFT)-predicted values.
  • 2D NMR : Use COSY, NOESY, or HSQC to assign ambiguous peaks caused by fluorine’s electronegativity or bromine’s isotopic splitting.
  • Cross-Validation : Replicate analyses using alternative solvents (DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts .

Q. How does the 4-bromo-2-fluorophenyl group influence biological activity compared to other substituents?

  • Electron-Withdrawing Effects : The bromo and fluoro groups increase electrophilicity, enhancing binding to targets like G-protein-coupled receptors.
  • SAR Studies : Replace bromo with chloro or iodo to assess halogen size impact on potency. Fluorine’s meta-directing effect may alter regioselectivity in downstream reactions.
  • In Vitro Assays : Test derivatives in enzyme inhibition (e.g., kinases) or cellular uptake studies using fluorescently tagged analogs .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Cost of Chiral Catalysts : Transition from noble metals (Pd) to organocatalysts for cost efficiency.
  • Purification : Replace column chromatography with recrystallization or continuous flow systems.
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <50 ppm for Class 2 solvents) .

Q. How to design in vitro assays to evaluate this compound’s pharmacokinetic properties?

  • Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction .

Q. What computational tools predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., GABA analogs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
  • QSAR Models : Train models on halogen-substituted β-amino acids to predict IC50 values .

Methodological Notes

  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches.
  • Contradictory Results : Cross-reference spectral libraries (e.g., SciFinder, PubChem) to rule out solvent or impurity artifacts .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo testing without proper approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.